![molecular formula C18H16N4O5S B2806663 ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-91-0](/img/structure/B2806663.png)

ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

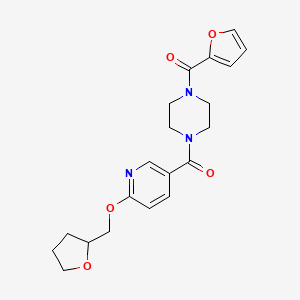

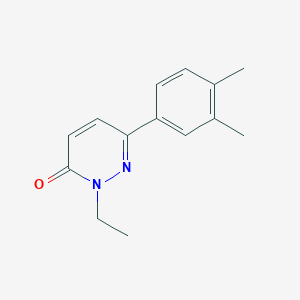

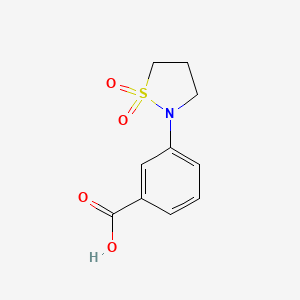

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for your compound are not available, similar compounds such as 3-cyano-2-pyridones derivatives have been synthesized using gold-cobalt supported on TiO2 as a robust and recyclable catalyst . The products were successfully obtained by one-pot, multicomponent manner .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The 3-cyano-2-pyridone scaffold has attracted attention due to its diverse biological activities. Specifically, derivatives of this compound have been investigated for their potential in treating various diseases:

- Cancer Treatment : Some 3-cyano-2-pyridones exhibit anti-cancer properties . Researchers have explored their efficacy as cell growth inhibitors for different types of human tumors.

- HIV-1 Inhibition : Certain derivatives have shown promise as inhibitors of HIV-1 .

- Sedative Properties : The compound has been studied for its sedative effects .

- Anti-Microbial Activity : Researchers have investigated its antimicrobial potential .

- Alzheimer’s Disease Research : The compound modulates the fibrillation of amyloid proteins, including Alzheimer’s β-peptides .

- MEK-1 Inhibition : It has been explored as an inhibitor of MEK-1, a kinase involved in cell signaling pathways .

Fluorescent Materials

The 2-pyridone ring is a versatile fluorophore with applications in various photo-functional contexts . Researchers have utilized this scaffold for:

Agrochemicals

The 2-pyridone scaffold finds use in agrochemicals . It contributes to the development of:

Organic Functional Materials

The 2-pyridone derivatives are valuable in the field of organic functional materials . They contribute to:

Synthetic Chemistry

The synthesis of 3-cyano-2-pyridones derivatives using gold-cobalt supported on TiO2 as a catalyst demonstrates the power of heterogeneous catalysis . This method provides a green and reusable approach to accessing these compounds.

Structural Elucidation

Structural studies, including single-crystal X-ray diffraction, confirm the structures of enaminonitriles and bis-pyridones . These techniques help validate the compound’s identity and provide insights into its molecular arrangement.

Propiedades

IUPAC Name |

ethyl 3-cyano-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O5S/c1-2-27-18(24)21-7-6-13-14(9-19)17(28-15(13)10-21)20-16(23)11-4-3-5-12(8-11)22(25)26/h3-5,8H,2,6-7,10H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLGGFUGQRDDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-cyano-2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-difluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2806581.png)

![3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2806583.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide](/img/structure/B2806586.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)

![Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate](/img/structure/B2806592.png)

![N-[4-chloro-2-(6-methyl-3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2806600.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2806601.png)